Cas no 87170-48-7 (4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline)

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline is a halogenated aniline derivative featuring a pyridinyloxy substituent. Its molecular structure, incorporating chloro and trifluoromethyl groups, enhances its reactivity and potential as an intermediate in agrochemical and pharmaceutical synthesis. The compound's distinct substitution pattern offers selective binding properties, making it valuable for designing herbicides, insecticides, and bioactive molecules. Its stability under standard conditions and compatibility with further functionalization (e.g., diazotization or cross-coupling) contribute to its utility in fine chemical applications. The presence of electron-withdrawing groups may also influence its electronic properties, facilitating use in materials science or catalysis research. Proper handling is advised due to potential reactivity of aromatic amines.
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline structure
87170-48-7 structure
Product Name:4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
CAS No:87170-48-7
MF:C12H7Cl2F3N2O
MW:323.097991228104
MDL:MFCD22200381
CID:819899
PubChem ID:13490925
Update Time:2025-05-19

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
    • 4-chloro-3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]Benzenamine
    • 4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline
    • Benzenamine, 4-chloro-3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-
    • 3-Chlor-2-(2-Chlor-5-Amino-Phenoxy)-5-(Trifluoromethyl)-Pyridine
    • 4-Chloro-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
    • KSC924E2J
    • 3771AC
    • AX8238696
    • ST24043572
    • 4-chloro-3-[[3-
    • 4-Chloro-3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzenamine (ACI)
    • DTXSID50542081
    • AS-71877
    • MFCD22200381
    • CS-0157053
    • 4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanil
    • AKOS013326388
    • C12H7Cl2F3N2O
    • 87170-48-7
    • MDL: MFCD22200381
    • Inchi: 1S/C12H7Cl2F3N2O/c13-8-2-1-7(18)4-10(8)20-11-9(14)3-6(5-19-11)12(15,16)17/h1-5H,18H2
    • InChI Key: NMLZNVAMLNUCOY-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(Cl)C(OC2C(Cl)=CC=C(N)C=2)=NC=1)(F)F

Computed Properties

  • Exact Mass: 321.98900
  • Monoisotopic Mass: 321.9887527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.1
  • XLogP3: 4.2

Experimental Properties

  • PSA: 48.14000
  • LogP: 5.36290

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydrosulfide Solvents: Ethanol ;  rt → 90 °C; 5 - 20 h, 60 - 90 °C
1.2 pH 7
Reference
A process for preparing fluazuron as insect repellents
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ;  rt → 100 °C; 3 h, 95 - 105 °C; 105 °C → 0 °C
1.2 Reagents: Water
Reference
Synthesis of fluazuron
Su, Wen-jie; et al, Zhejiang Huagong, 2014, 45(4), 5-6

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Xylene ;  rt → 150 °C; 15 h, 150 °C
2.1 Reagents: Sodium hydrosulfide Solvents: Ethanol ;  rt → 90 °C; 5 - 20 h, 60 - 90 °C
2.2 pH 7
Reference
A process for preparing fluazuron as insect repellents
, China, , ,

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Raw materials

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Preparation Products

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:87170-48-7)4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
Order Number:A862753
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:37
Price ($):286.0
Email:sales@amadischem.com

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Related Literature

Additional information on 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline

Introduction to 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline and Its Significance in Modern Chemical Biology

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-aniline (CAS No. 87170-48-7) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its chloro and trifluoromethyl substituents, plays a pivotal role in the development of novel pharmaceuticals and agrochemicals. The presence of these specific functional groups not only enhances its reactivity but also contributes to its potential applications in various biological and chemical processes.

The nomenclature of this compound is highly descriptive, providing insight into its molecular structure. The term "4-Chloro" indicates the presence of a chlorine atom at the fourth position, while "3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)" describes a more complex moiety attached to the aniline backbone. This intricate structure suggests that the compound may exhibit a range of biological activities, making it a valuable candidate for further research and development.

In recent years, there has been a surge in research focused on developing new compounds with enhanced biological activity. The trifluoromethyl group, in particular, is known for its ability to improve metabolic stability and binding affinity in drug candidates. This has led to its widespread use in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of this group into 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-aniline underscores its potential as a building block for innovative therapeutics.

The chloro substituents in this compound also contribute to its reactivity, making it a versatile intermediate in organic synthesis. Chlorinated aromatic compounds are frequently employed in the development of pharmaceuticals due to their ability to undergo various chemical transformations. These transformations can be harnessed to create more complex molecules with tailored properties, which is crucial for achieving desired pharmacological effects.

Recent studies have highlighted the importance of understanding the structural features of compounds like 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-aniline in order to optimize their biological activity. For instance, research has shown that the presence of multiple halogen atoms can enhance the potency of drug candidates by improving their interactions with biological targets. This finding is particularly relevant in the context of developing new antibiotics and antiviral agents, where high potency is often required.

The synthesis of 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-aniline involves a series of well-established organic reactions, including nucleophilic aromatic substitution and cross-coupling reactions. These synthetic strategies are chosen for their efficiency and scalability, ensuring that the compound can be produced in sufficient quantities for both research and commercial purposes. The ability to synthesize such complex molecules underscores the advancements in synthetic chemistry over recent decades.

In addition to its pharmaceutical applications, 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-aniline has potential uses in agrochemicals. The structural features that make it attractive for drug development also contribute to its effectiveness as a pesticide or herbicide. For example, the trifluoromethyl group can enhance the bioavailability of agrochemicals, leading to better crop protection solutions.

The growing interest in green chemistry has also influenced the development of new compounds like 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-aniline. Researchers are increasingly focusing on designing molecules that are environmentally friendly and sustainable. This includes using less hazardous reagents and optimizing synthetic pathways to minimize waste. Such efforts align with global initiatives aimed at reducing the environmental impact of chemical production.

The future prospects for 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yloxy))-Aniline are promising, given its unique properties and potential applications. Ongoing research is expected to uncover new ways to utilize this compound in various fields, including medicine and agriculture. As our understanding of molecular structure-function relationships continues to evolve, compounds like this will play an increasingly important role in addressing global challenges related to health and food security.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87170-48-7)4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
A862753
Purity:99%
Quantity:5g
Price ($):286.0
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